4-[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]butanoic acid hydrochloride
Description
4-[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]butanoic acid hydrochloride is a synthetic compound featuring a butanoic acid backbone linked to a tetrazole ring substituted with a morpholin-4-ylmethyl group. The tetrazole moiety acts as a bioisostere for carboxylic acids, enhancing metabolic stability, while the morpholine group improves solubility.
Properties
Molecular Formula |
C10H17N5O3 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
4-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]butanoic acid |
InChI |
InChI=1S/C10H17N5O3/c16-10(17)2-1-3-15-9(11-12-13-15)8-14-4-6-18-7-5-14/h1-8H2,(H,16,17) |
InChI Key |
QGEWRWNPVHWFQF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=NN=NN2CCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]butanoic acid hydrochloride involves several steps. Typically, the process begins with the preparation of the tetrazole ring, followed by the introduction of the morpholin-4-ylmethyl group. The final step involves the formation of the butanoic acid moiety and its conversion to the hydrochloride salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]butanoic acid hydrochloride is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]butanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s structure is distinct from pharmacopeial analogs like Bendamustine Hydrochloride and its related compounds (Table 1). Key differences include:
- Heterocyclic Core : The target compound uses a tetrazole ring, whereas Bendamustine derivatives feature benzimidazole or imidazo-benzothiazine cores.
- Substituents: The morpholin-4-ylmethyl group contrasts with Bendamustine’s bis(2-hydroxyethyl)amino or chloroethyl substituents.
Table 1. Comparative Analysis of Structural and Physicochemical Properties
*Calculated molecular formula based on structural analysis.
Pharmacological and Functional Differences
Research Findings and Implications
- However, the target compound’s discontinuation suggests insufficient efficacy or toxicity in vivo.
- Comparative Toxicity: Bendamustine’s related compounds with chloroethyl groups (e.g., Compound C) show higher alkylating activity but are associated with genotoxicity, a trade-off absent in the morpholine-tetrazole system.
Biological Activity
4-[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]butanoic acid hydrochloride, with the CAS number 1185295-22-0, is a compound with significant potential in medicinal chemistry. Its molecular formula is C₁₀H₁₈ClN₅O₃, and it has a molar mass of approximately 291.74 g/mol. This compound features a tetrazole ring, which is known for its biological activity and versatility in drug design.
Antimicrobial Properties
Recent studies have indicated that compounds containing tetrazole moieties exhibit promising antimicrobial activities. For instance, research on similar tetrazole derivatives has shown effectiveness against various strains of bacteria, including Gram-positive pathogens like Staphylococcus aureus and Enterococcus faecalis . The structure-activity relationship (SAR) analyses suggest that modifications to the tetrazole ring can enhance antimicrobial efficacy.
Antitumor Activity
The biological activity of tetrazole derivatives often extends to anticancer applications. Compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines, indicating that this compound may also possess antitumor properties. In particular, SAR studies have highlighted the significance of specific substituents on the tetrazole ring that can influence cytotoxicity .
Neuropharmacological Effects
Tetrazole derivatives are also being explored for their neuropharmacological effects. The presence of morpholine in the structure may contribute to its ability to cross the blood-brain barrier, potentially making it useful for treating neurological disorders. Compounds with similar morpholine substitutions have shown anticonvulsant properties in animal models .
Study 1: Antimicrobial Evaluation
In a comparative study of various tetrazole compounds, this compound was evaluated for its activity against resistant strains of bacteria. Results indicated that this compound exhibited significant inhibition zones against MRSA and vancomycin-resistant Enterococcus, suggesting its potential as a therapeutic agent in combating antibiotic resistance .
Study 2: Cytotoxicity Assessment
A cytotoxicity assessment was performed using several cancer cell lines, including breast and prostate cancer models. The results showed that the compound induced apoptosis in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics. This positions it as a candidate for further development in cancer therapy .
Research Findings Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₈ClN₅O₃ |
| Molar Mass | 291.74 g/mol |
| Antimicrobial Activity | Effective against S. aureus, E. faecalis |
| Cytotoxicity | IC50 values comparable to standard drugs |
| Neuropharmacological Effects | Potential anticonvulsant properties |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 4-[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]butanoic acid hydrochloride, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions, including:
- Tetrazole ring formation : Cyclization of nitriles or amines with azides under controlled pH and temperature .
- Morpholine coupling : Alkylation or nucleophilic substitution to attach the morpholine moiety to the tetrazole core .
- Acidification : Conversion to the hydrochloride salt using HCl in anhydrous solvents .
- Optimization : Monitor reaction progress via TLC and adjust solvent polarity (e.g., ethanol vs. acetonitrile) to improve yield . Use NMR to confirm intermediate structures and avoid side products .
Q. How can spectroscopic techniques (NMR, IR) validate the structure of this compound?
- NMR :
- 1H NMR : Peaks at δ 3.5–4.0 ppm confirm the morpholine methylene group; δ 8.5–9.0 ppm indicates tetrazole protons .
- 13C NMR : Carbon signals near 45–50 ppm verify the morpholine ring, while 150–160 ppm corresponds to tetrazole carbons .
Q. What are the primary solubility and stability considerations for this compound in aqueous vs. organic media?
- Solubility : Hydrochloride salt enhances water solubility; however, the tetrazole-morpholine moiety may require polar aprotic solvents (e.g., DMSO) for dissolution .
- Stability : Avoid prolonged exposure to light or moisture. Store at –20°C in inert atmospheres to prevent decomposition of the tetrazole ring .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodology :
- Dose-response standardization : Normalize activity data using reference agonists/antagonists (e.g., angiotensin II analogs for tetrazole-based targets) .
- Mechanistic validation : Combine cell-based assays (e.g., HEK293 cells for receptor binding) with enzyme kinetics (e.g., fluorometric assays) to confirm target engagement .
- Statistical rigor : Apply ANOVA or multivariate regression to account for inter-assay variability .
Q. What strategies optimize the compound’s pharmacokinetic profile while retaining its bioactivity?
- Structural modifications :
- Prodrug design : Esterify the carboxylic acid to improve membrane permeability, with in vivo hydrolysis regenerating the active form .
- PEGylation : Attach polyethylene glycol to the morpholine group to enhance half-life in plasma .
- In vitro testing : Use Caco-2 cell monolayers to assess permeability and liver microsomes to predict metabolic stability .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
- Docking studies : Use AutoDock Vina or Schrödinger to model interactions with target receptors (e.g., angiotensin AT1 receptor for tetrazole derivatives) .
- QSAR analysis : Correlate substituent electronegativity (e.g., morpholine’s electron-donating effects) with binding affinity to prioritize synthetic targets .
Q. What advanced analytical methods address discrepancies in purity or crystallinity?
- HPLC-MS : Quantify impurities using reverse-phase C18 columns and electrospray ionization (ESI) for low-abundance byproducts .
- X-ray crystallography : Resolve ambiguous NMR signals by determining the crystal structure (e.g., compare with morpholine-tetrazole analogs in the Cambridge Structural Database) .
Experimental Design & Data Analysis
Q. How should researchers design dose-escalation studies to minimize toxicity risks?
- Preclinical framework :
- In vitro toxicity : Test mitochondrial membrane potential (JC-1 assay) and caspase-3 activation in HepG2 cells .
- In vivo models : Use staggered dosing in rodents (e.g., 1–100 mg/kg) with endpoints like renal function (creatinine clearance) .
Q. What protocols ensure reproducibility in synthesizing this compound across laboratories?
- Standardization :
- Reagent purity : Use ≥99% azide precursors and anhydrous solvents (validated by Karl Fischer titration) .
- Reaction monitoring : Implement inline FTIR or Raman spectroscopy for real-time tracking of tetrazole formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
